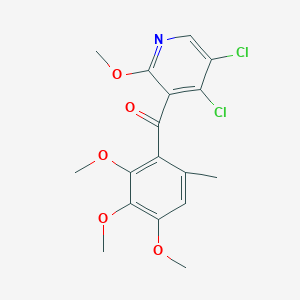

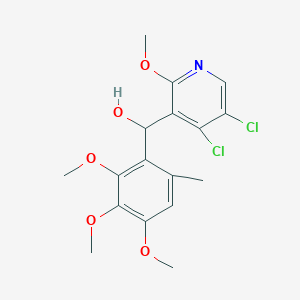

N2'-脱乙酰基-N2'-(4-甲基-4-甲硫基-1-氧代戊基)美登素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

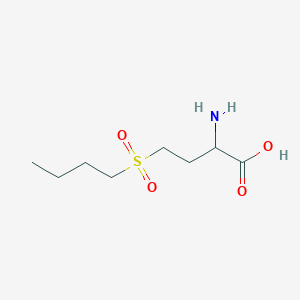

S-Me-DM4 是 DM4 的胞内酶 S-甲基化代谢物,DM4 是一种具有微管解聚作用和强细胞毒性的美登素类化合物。 它主要用作抗体药物偶联物 (ADC) 细胞毒素 . 该化合物以其抑制微管聚合的能力而闻名,使其成为癌症研究和治疗中的一种有价值的工具 .

科学研究应用

作用机制

S-Me-DM4 通过与微管蛋白结合发挥作用,微管蛋白是一种形成微管的蛋白质。 通过与微管蛋白结合,S-Me-DM4 抑制微管聚合,导致有丝分裂停滞和细胞死亡。 这种机制在快速分裂的癌细胞中特别有效,使 S-Me-DM4 在 ADC 中成为一种有效的细胞毒剂 . 该化合物靶向微管并破坏其动态不稳定性,这对细胞分裂和细胞内运输至关重要 .

生化分析

Biochemical Properties

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .

Cellular Effects

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .

Molecular Mechanism

The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .

Dosage Effects in Animal Models

The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .

Transport and Distribution

The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .

Subcellular Localization

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .

准备方法

合成路线和反应条件

S-Me-DM4 的合成涉及 DM4 的甲基化。 DM4 是美登素的衍生物,含有游离的巯基,该巯基与甲基化剂反应生成 S-Me-DM4 . 该反应通常需要在碱性条件下使用甲基化剂(如碘甲烷或硫酸二甲酯)以促进甲基化过程。

工业生产方法

S-Me-DM4 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和受控反应条件以确保最终产品的均一性和质量。 反应通常在大型反应器中进行,并精确控制温度和 pH 值以优化产率和纯度 .

化学反应分析

反应类型

S-Me-DM4 会发生多种类型的化学反应,包括:

氧化: S-Me-DM4 可以被氧化形成亚砜和砜。

还原: 该化合物可以在特定条件下被还原回 DM4。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂。

主要形成的产物

氧化: 亚砜和砜。

还原: DM4。

取代: 根据所使用的亲核试剂,各种取代的衍生物.

相似化合物的比较

类似化合物

DM1: 另一种用于 ADC 的美登素类衍生物。 它也抑制微管聚合,但具有不同的药代动力学特性。

S-Me-DM4 的独特性

S-Me-DM4 的独特性在于其 S-甲基化,与母体化合物 DM4 相比,该甲基化增强了其稳定性和细胞毒性。 这种修饰允许在 ADC 中更有效地靶向和杀死癌细胞.

属性

CAS 编号 |

890654-03-2 |

|---|---|

分子式 |

C39H56ClN3O10S |

分子量 |

794.4 g/mol |

IUPAC 名称 |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |

InChI 键 |

AYWIIXDQRUFQGH-CJUSJEAQSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |

同义词 |

N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)

![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)